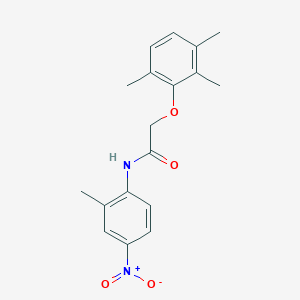![molecular formula C22H20ClN5O5 B4967849 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol, also known as Compound 8, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds called phenylpiperazines, which have been shown to have a range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may explain its antipsychotic and antidepressant effects. It has also been shown to have an affinity for the sigma-1 receptor, which may explain its anxiolytic and analgesic effects.
Biochemical and physiological effects:
3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It has also been extensively studied, which allows for easy comparison with other compounds. However, it also has several limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent, which may have implications for the treatment of inflammatory diseases such as arthritis. Finally, further studies on its pharmacokinetics and toxicity may be necessary for its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 involves several steps. The first step is the synthesis of 2,4-dinitrophenylhydrazine, which is then reacted with 4-(2-chlorophenyl)piperazine to form the intermediate product. The intermediate product is then reacted with 3-amino-phenol to form 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8. The synthesis method has been optimized to yield high purity and high yield of 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8.
Wissenschaftliche Forschungsanwendungen
3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 has been extensively studied for its potential use as a therapeutic agent. It has been shown to have a range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3-[5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroanilino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O5/c23-17-6-1-2-7-19(17)25-8-10-26(11-9-25)21-13-18(24-15-4-3-5-16(29)12-15)20(27(30)31)14-22(21)28(32)33/h1-7,12-14,24,29H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNPGXNPBFKLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC(=CC=C4)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({5-[4-(2-Chlorophenyl)piperazin-1-yl]-2,4-dinitrophenyl}amino)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

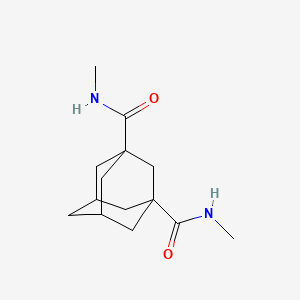
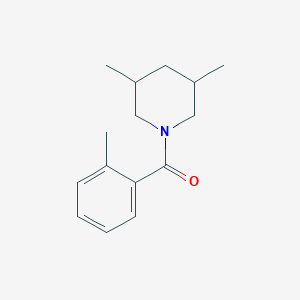
![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
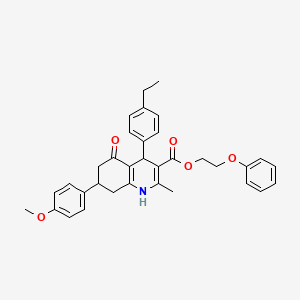
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)
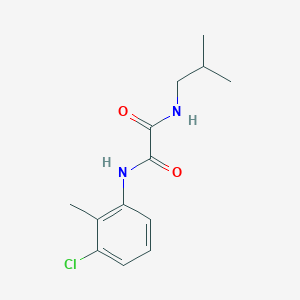
![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)
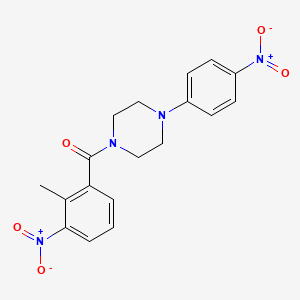
![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
